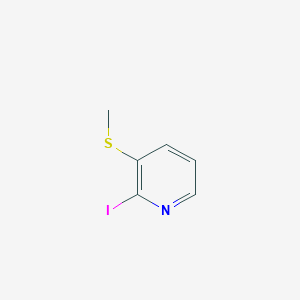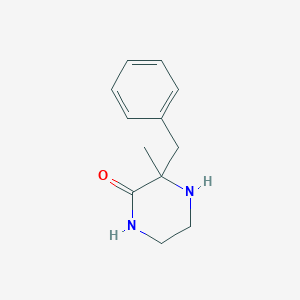
Cytidine 3',5'-cyclic monophosphate monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 3’,5’-cyclic monophosphate monosodium salt is a cyclic nucleotide that plays a significant role in various biological processes. It is produced by the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . This compound is known for its involvement in cellular signaling pathways and has been identified in multiple biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cytidine 3’,5’-cyclic monophosphate monosodium salt is synthesized through the enzymatic hydrolysis of cytidine 5’-triphosphate. The enzyme cytidylyl cyclase catalyzes this reaction, resulting in the formation of the cyclic nucleotide . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the enzyme’s activity.
Industrial Production Methods
Industrial production of cytidine 3’,5’-cyclic monophosphate monosodium salt involves large-scale enzymatic reactions. The process is optimized to maximize yield and purity, often using recombinant enzymes to enhance efficiency. The product is then purified through various chromatographic techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine 3’,5’-cyclic monophosphate monosodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form cytidine monophosphate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The cyclic phosphate group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled pH and temperature .
Major Products Formed
The major products formed from these reactions include cytidine monophosphate and various substituted derivatives, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Cytidine 3’,5’-cyclic monophosphate monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nucleotide chemistry and enzymatic reactions.
Biology: The compound is involved in cellular signaling pathways and is used in research on cell communication and regulation.
Mécanisme D'action
The mechanism of action of cytidine 3’,5’-cyclic monophosphate monosodium salt involves its role as a second messenger in cellular signaling pathways. It is produced by the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . This cyclic nucleotide interacts with specific molecular targets, such as protein kinases, to regulate various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine 3’,5’-cyclic monophosphate monosodium salt: Another cyclic nucleotide involved in cellular signaling.
Adenosine 3’,5’-cyclic monophosphate monosodium salt: A well-known second messenger in various biological processes.
Cytidine 2’,3’-cyclic monophosphate monosodium salt: A similar compound with a different cyclic structure.
Uniqueness
Cytidine 3’,5’-cyclic monophosphate monosodium salt is unique due to its specific role in cellular signaling pathways and its involvement in the regulation of various biological processes. Its distinct cyclic structure and interaction with specific molecular targets set it apart from other similar compounds .
Propriétés
IUPAC Name |
sodium;4-amino-1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAHVNCNTLFRHJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3NaO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)




![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)


![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)




